![molecular formula C38H32P2 B14275689 [[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane) CAS No. 183953-80-2](/img/structure/B14275689.png)
[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(diphenylphosphane): is an organophosphorus compound with the formula C({38})H({32})P(_{2}). This compound is used in inorganic and organometallic chemistry as a ligand. It is a white, crystalline powder that is insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of [[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(diphenylphosphane) typically involves the reaction of sodium diphenylphosphide with dichloromethane. The reaction can be represented as follows :
[ 2 \text{NaPPh}_2 + \text{CH}_2\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2 + 2 \text{NaCl} ]
Industrial Production Methods: While specific industrial production methods for [[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(diphenylphosphane) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: [[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(diphenylphosphane) undergoes various types of reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to form corresponding oxides and sulfides using oxidizing agents like hydrogen peroxide or sulfur.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Substitution reactions often use halogenated compounds under basic conditions.
Major Products Formed:
Oxidation: Oxides and sulfides of the compound.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine compounds.
Scientific Research Applications
Chemistry: In chemistry, [[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(diphenylphosphane) is used as a ligand in coordination chemistry. It forms complexes with various metals, promoting the formation of bimetallic complexes .
Biology and Medicine:
Industry: In industry, the compound is used in catalysis, particularly in processes involving transition metals. Its ability to form stable complexes with metals makes it valuable in homogeneous catalysis .
Mechanism of Action
As a chelating ligand, [[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(diphenylphosphane) forms a four-membered ring with metal atoms. This promotes the formation of bimetallic complexes that feature five-membered rings. The compound’s mechanism of action involves stabilizing metal centers and facilitating catalytic reactions .
Comparison with Similar Compounds
1,2-Bis(diphenylphosphino)ethane (DPPE): Another bidentate ligand used in coordination chemistry.
Bis(diphenylphosphino)methane (DPPM): Similar in structure but with a different backbone.
Uniqueness: [[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(diphenylphosphane) is unique due to its specific biphenyl backbone, which provides distinct steric and electronic properties compared to other diphosphine ligands. This uniqueness allows it to form specific metal complexes that may not be achievable with other ligands .
Properties
CAS No. |
183953-80-2 |
|---|---|
Molecular Formula |
C38H32P2 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
[3-[3-(diphenylphosphanylmethyl)phenyl]phenyl]methyl-diphenylphosphane |
InChI |
InChI=1S/C38H32P2/c1-5-19-35(20-6-1)39(36-21-7-2-8-22-36)29-31-15-13-17-33(27-31)34-18-14-16-32(28-34)30-40(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-28H,29-30H2 |
InChI Key |
QPKWXQVACRSEDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CC2=CC(=CC=C2)C3=CC=CC(=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


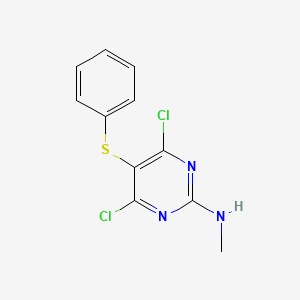
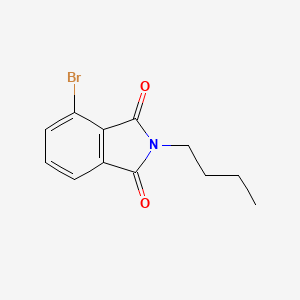

![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)
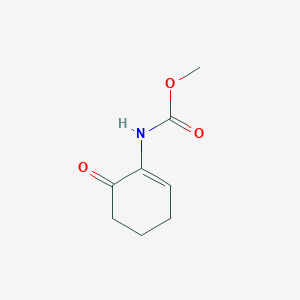

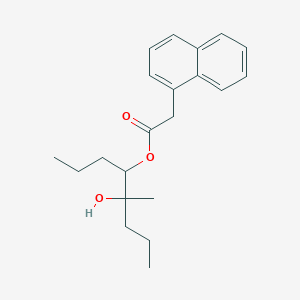


![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)
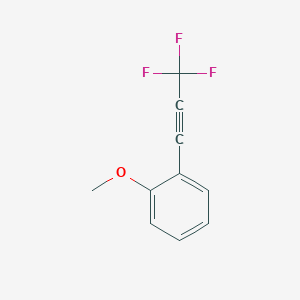
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)

